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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzyl Bromide

Cat. No.: B1272693

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
5-Chloro-2-fluorobenzyl Bromide (CAS No. 71916-91-1). The document details nuclear
magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data,
supplemented by detailed experimental protocols. This information is critical for the structural
elucidation, identification, and quality control of this important synthetic intermediate in
pharmaceutical and agrochemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following tables summarize the proton (*H) and predicted carbon-13 (33C) NMR
spectral data for 5-Chloro-2-fluorobenzyl Bromide.

'H NMR Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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] Chemical Shift (d) o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
CH:2 ~4.44 Doublet (d) Predicted
H-3 ~7.01 Triplet (t) Predicted
H-4 ~7.26 Multiplet (m) Predicted
H-6 ~7.38 Multiplet (m) Predicted

Note: The provided chemical shifts are based on experimental data.[1] Coupling constants are
predicted based on typical aromatic and benzylic coupling.

Predicted *C NMR Data

Due to the lack of readily available experimental 13C NMR data, the following chemical shifts
are predicted based on established increments for substituted benzene rings and
computational models.

Carbon Assignment Predicted Chemical Shift () ppm
CH:z ~30-35

C-1 ~125-130 (d, JC-F)

c-2 ~155-160 (d, 1JC-F)

c-3 ~115-120 (d, 2JC-F)

C-4 ~130-135

C-5 ~128-133

C-6 ~120-125 (d, 3JC-F)

Note: These are predicted values and should be confirmed by experimental data. The carbon
attached to fluorine (C-2) will exhibit a large one-bond coupling constant (:JC-F), and other
nearby carbons will show smaller couplings.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The predicted characteristic IR absorption bands for 5-

Chloro-2-fluorobenzyl Bromide are listed below.

Predicted Wavenumber

Vibrational Mode Intensity
(cm=)

Aromatic C-H Stretch ~3100-3000 Medium-Weak

Aliphatic C-H Stretch (CH2) ~2960-2850 Medium-Weak

Aromatic C=C Stretch ~1600-1450 Medium-Strong

C-F Stretch ~1250-1150 Strong

C-CI Stretch ~800-600 Strong

C-Br Stretch ~600-500 Medium

C-H Out-of-plane Bending ~900-700 Strong

Note: These are predicted values based on characteristic absorption frequencies for

substituted benzenes and halogenated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.
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lon Predicted m/z Interpretation

Molecular ion peak (isotopes

[M]* 222[224/226
of Brand CI)
[M-Br]* 143/145 Loss of Bromine radical
Tropylium-like ion after loss of
[C7HsCIF]* 143/145
Br
[CeH4CI]* 111/113 Loss of CHzFBr
[CeHaF]* 95 Loss of CH2BrCl

Note: The presence of bromine (“°Br and 8'Br) and chlorine (3*Cl and 3’Cl) isotopes will result in
characteristic isotopic patterns for the molecular ion and fragments containing these halogens.
The base peak is expected to be the [M-Br]* fragment due to the stability of the resulting
benzyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data described
above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-fluorobenzyl Bromide
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.

o Acquire the H NMR spectrum using a spectrometer operating at a frequency of 300 MHz
or higher.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1272693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As 5-Chloro-2-fluorobenzyl Bromide is a liquid at room temperature,
the thin-film method is appropriate.

o Data Acquisition:

[¢]

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) plates.

[e]

Gently press the plates together to form a thin film.

[e]

Place the plates in the sample holder of the FT-IR spectrometer.

o

Record the spectrum, typically in the range of 4000-400 cm~1.

e Background Correction: A background spectrum of the clean salt plates should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
acetonitrile) into the mass spectrometer.

 lonization: Utilize a suitable ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI). El is common for generating fragment ions.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of each ion at a specific m/z value,
generating the mass spectrum.
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural elucidation of an organic compound like 5-Chloro-2-fluorobenzyl Bromide.
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Spectroscopic analysis workflow for structural determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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